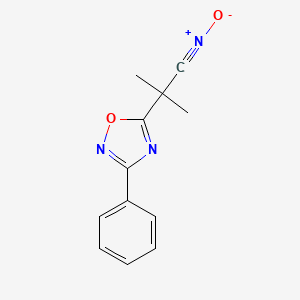
5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole is a chemical compound known for its unique structural properties and potential applications in various fields. The compound consists of an oxadiazole ring, a phenyl group, and an isocyanate functional group, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl group or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the phenyl ring or oxadiazole ring.
Applications De Recherche Scientifique
5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2-Isocyanato-1,3,5-triisopropylbenzene
- 2-Isocyanato-1,3-diisopropylbenzene
Comparison: Compared to similar compounds, 5-(2-Isocyanatopropan-2-yl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11N3O2 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
2-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)propanenitrile oxide |
InChI |
InChI=1S/C12H11N3O2/c1-12(2,8-13-16)11-14-10(15-17-11)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clé InChI |
AAJXIPPFECOLGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#[N+][O-])C1=NC(=NO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)
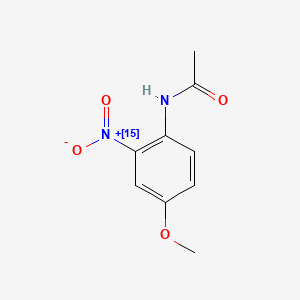
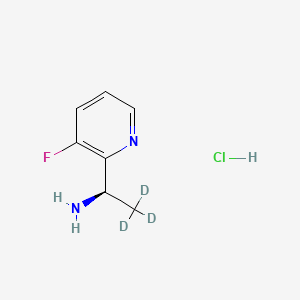
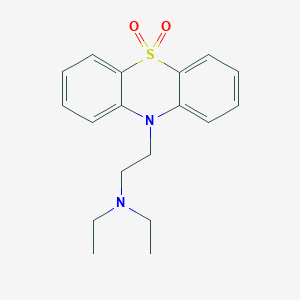

![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)
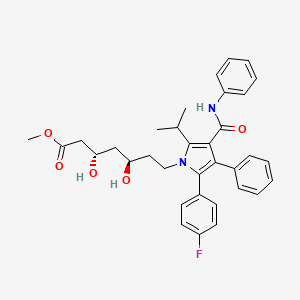

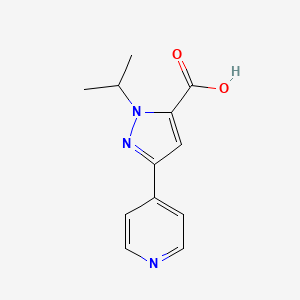
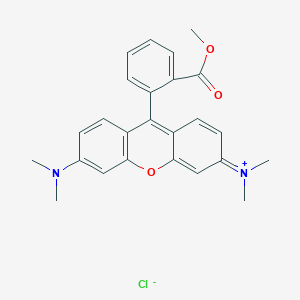
![6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide](/img/structure/B15294370.png)
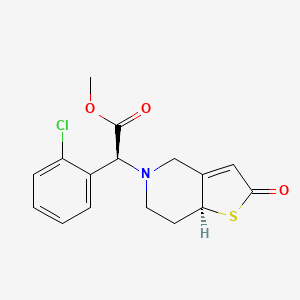
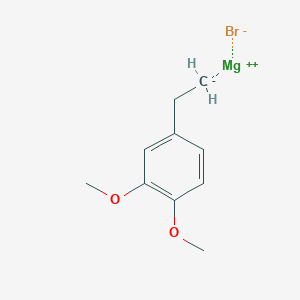
![Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)
